molecular formula C4H11OS+ B1205367 Sulfocholine CAS No. 21368-49-0

Sulfocholine

Cat. No. B1205367
CAS RN: 21368-49-0
M. Wt: 107.2 g/mol
InChI Key: DPYMRUOGINZSQM-UHFFFAOYSA-N
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Description

Sulfocholine is a sulfonium compound that is mercaptoethanol bearing two S-methyl substituents. It is a sulfonium compound, an organic cation and a primary alcohol. It derives from a mercaptoethanol.

Scientific Research Applications

Biochemical and Pharmacological Studies

Sulfocholine has been studied for its biochemical and pharmacological properties. Frankenberg et al. (1973) found that this compound is a substrate for choline acetyltransferase and acetylthis compound, demonstrating its role in neuromuscular transmission, mainly through a stimulating effect on the motor end-plate. It has been shown to have a restorative action on the hemicholinium-inhibited tibialis anterior preparation, suggesting its potential in neural applications (Frankenberg et al., 1973).

Cell Membrane Properties

Anderson and Bilan (1981) explored the incorporation of this compound into mouse LM fibroblasts, revealing its potential in influencing cell membrane properties. Their findings suggest that this compound can substitute for choline in cellular phosphatidylcholine and sphingomyelin, impacting the replication of certain animal viruses (Anderson & Bilan, 1981).

Metabolism in Rats

Bjerve and Bremer (1969) compared the metabolism of choline and this compound in rats, finding that this compound is metabolized differently than choline. This study helps in understanding the metabolic pathways and potential therapeutic applications of this compound (Bjerve & Bremer, 1969).

properties

CAS RN

21368-49-0

Molecular Formula

C4H11OS+

Molecular Weight

107.2 g/mol

IUPAC Name

2-hydroxyethyl(dimethyl)sulfanium

InChI

InChI=1S/C4H11OS/c1-6(2)4-3-5/h5H,3-4H2,1-2H3/q+1

InChI Key

DPYMRUOGINZSQM-UHFFFAOYSA-N

SMILES

C[S+](C)CCO

Canonical SMILES

C[S+](C)CCO

Other CAS RN

21368-49-0

Related CAS

7629-91-6 (Parent)

synonyms

(2-hydroxyethyl)dimethylsulfonium
2-(dimethylthio)ethanol
sulfocholine
sulfocholine iodide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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